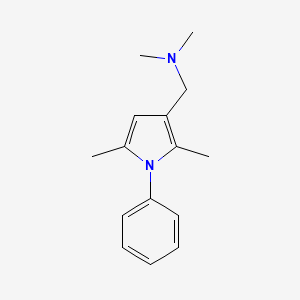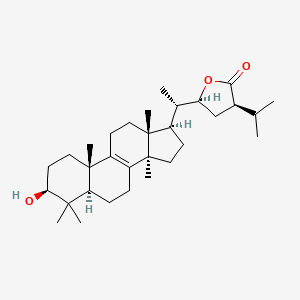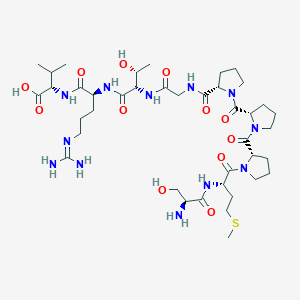
1,4-Piperazinedisulfonamide, N,N,N',N'-tetrakis(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)-: is a chemical compound known for its unique structure and properties It features a piperazine ring substituted with sulfonamide groups and chloroethyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the reaction of piperazine with sulfonyl chlorides and chloroethylamines. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new piperazine derivatives with different functional groups.
科学研究应用
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modifying key proteins involved in signal transduction or metabolic processes .
相似化合物的比较
Similar Compounds
1,4-Piperazinedisulfonamide: Lacks the chloroethyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2-chloroethyl)piperazine: Contains fewer sulfonamide groups, affecting its biological activity and applications.
Uniqueness
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- is unique due to its combination of sulfonamide and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
91692-27-2 |
|---|---|
分子式 |
C12H24Cl4N4O4S2 |
分子量 |
494.3 g/mol |
IUPAC 名称 |
1-N,1-N,4-N,4-N-tetrakis(2-chloroethyl)piperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H24Cl4N4O4S2/c13-1-5-17(6-2-14)25(21,22)19-9-11-20(12-10-19)26(23,24)18(7-3-15)8-4-16/h1-12H2 |
InChI 键 |
VXKHONPVMDKIAA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1S(=O)(=O)N(CCCl)CCCl)S(=O)(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




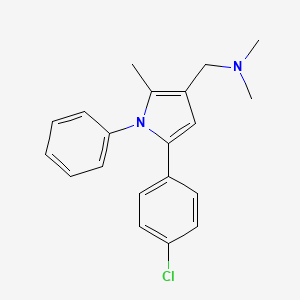
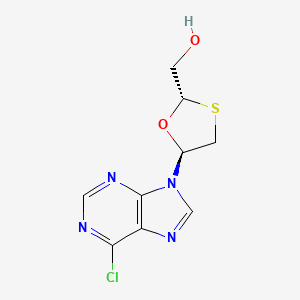
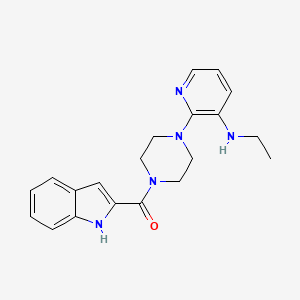

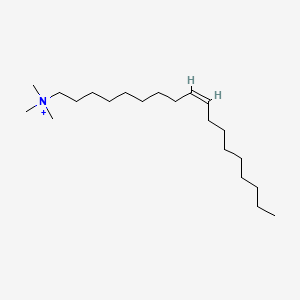
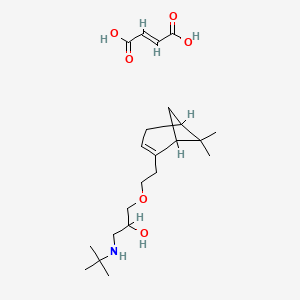
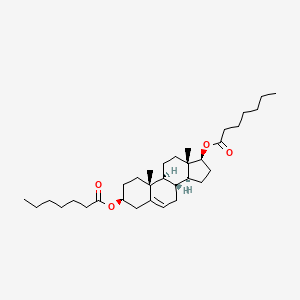
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

